molecular formula C7H6BrN3S B1525907 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233094-95-5

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1525907
M. Wt: 244.11 g/mol
InChI Key: DHXIYHKKUAXQFV-UHFFFAOYSA-N
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Description

“7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an active structural motif of several drugs such as brivanib alaninate, BMS-690514, and BMS-599626 .


Synthesis Analysis

The synthetic methods toward this compound are classified into six distinct categories :

  • Rearrangement of pyrrolooxadiazines


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfoxide, and 1 Pyrrole . It contains 6 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom .


Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the synthesis of kinase inhibitors .


Physical And Chemical Properties Analysis

The Inchi Code for this compound is 1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6 (8)11 (5)10-7/h2-4H,1H3 .

Scientific Research Applications

Comprehensive Analysis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine Applications

Kinase Inhibitors: The compound is an integral part of several kinase inhibitors, which are a type of targeted cancer therapy. These inhibitors block specific enzymes (kinases) that cancer cells need to grow and survive. The pyrrolo[2,1-f][1,2,4]triazine scaffold has been used in the development of new kinase inhibitor templates due to its promising structural features .

Antiviral Drugs: 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a key moiety in the broad-spectrum antiviral drug remdesivir. Remdesivir has shown efficacy against a wide array of RNA viruses, including SARS/MERS-CoV and COVID-19 .

Metabolic Stability: This compound has been associated with low rates of glucuronidation, indicating higher metabolic stability. This property is beneficial in drug development as it may lead to longer-lasting and more effective medications .

Synthetic Methodologies: Recent advances in synthetic methodologies have facilitated the production of this compound, which is crucial for the scalable manufacture of antiviral agents like remdesivir .

Tyrosine Kinase Inhibitors (TKIs): The compound forms part of the structure of several FDA-approved TKIs used in cancer treatment. These include drugs like Tepotinib and Capmatinib among others .

Adaptor Protein Kinase Inhibitors: It has also been explored as a potential inhibitor of adaptor protein kinases (AAK1), which play a role in viral infections. The synthesis and evaluation of these inhibitors are ongoing research areas .

Safety And Hazards

When handling this compound, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the importance of this heterocycle, different synthetic strategies have been adopted for pyrrolo[2,1-f][1,2,4]triazine over the past two decades . The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . This work describes the safety of the process, impurity profiles and control, and efforts toward the scale-up of triazine for the preparation of kilogram quantity .

properties

IUPAC Name

7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXIYHKKUAXQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725809
Record name 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

CAS RN

1233094-95-5
Record name 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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Citations

For This Compound
1
Citations
GS Rai, JJ Maru - Chemistry of Heterocyclic Compounds, 2020 - Springer
This review summarizes diverse synthetic protocols for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives, covering literature sources from the past two decades. For effective …
Number of citations: 14 link.springer.com

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